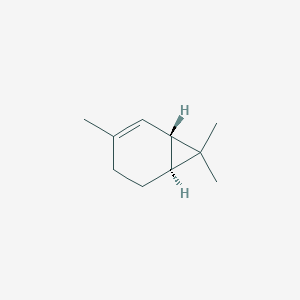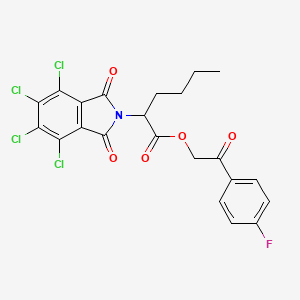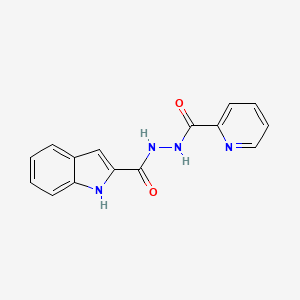
(+)-trans-2-Carene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-trans-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-2-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This cyclization can be catalyzed by specific enzymes known as terpene synthases. In laboratory settings, the synthesis can be achieved through various chemical reactions, including the use of acid catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the essential oils of pine trees. The extraction process includes steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.
化学反应分析
Types of Reactions
(+)-trans-2-Carene undergoes several types of chemical reactions, including:
Oxidation: This reaction can produce various oxygenated derivatives, such as carenol and carenone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carenol, Carenone
Reduction: Saturated hydrocarbons
Substitution: 2-Chlorocarene, 2-Bromocarene
科学研究应用
(+)-trans-2-Carene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use in aromatherapy for stress relief and its possible role in pain management.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (+)-trans-2-Carene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Aromatherapy: It interacts with the olfactory receptors, which can influence the central nervous system and promote relaxation.
相似化合物的比较
(+)-trans-2-Carene can be compared with other monoterpenes such as:
α-Pinene: Both compounds are found in pine essential oils, but α-Pinene has a more pronounced pine scent and different therapeutic properties.
Limonene: Found in citrus oils, limonene has a citrus aroma and is known for its antioxidant and anti-cancer properties.
Myrcene: Present in hops and bay leaves, myrcene has a musky aroma and is noted for its sedative effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research and industrial use.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
(1S,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
IBVJWOMJGCHRRW-IUCAKERBSA-N |
手性 SMILES |
CC1=C[C@H]2[C@@H](C2(C)C)CC1 |
规范 SMILES |
CC1=CC2C(C2(C)C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)


![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)



![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
